molecular formula C61H87N15O9S B1679839 Nonapeptide-1 CAS No. 158563-45-2

Nonapeptide-1

Cat. No.: B1679839
CAS No.: 158563-45-2
M. Wt: 1206.5 g/mol
InChI Key: KNFLNGRLKALWRF-LDXSYGEZSA-N
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Description

Nonapeptide-1, also known as Melanostatine™ 5, is a synthetic biomimetic peptide that acts as an antagonist of alpha-melanocyte-stimulating hormone. It is primarily used as a skin-lightening agent due to its ability to inhibit melanin production. This compound was initially derived from the yeast Streptomyces clavifer and is now synthesized using recombinant genetic technology .

Mechanism of Action

Target of Action

Nonapeptide-1, also known as Melanostatine™ 5, is a synthetic biomimetic peptide that acts as an antagonist of α-MSH (melanin-stimulating hormone) . It primarily targets the melanocortin-1 receptor (MC1-R) on melanocytes . The MC1-R is a crucial receptor involved in the regulation of melanin synthesis .

Mode of Action

This compound interacts with its target by blocking the MC1-R receptors on melanocytes . This action prevents the activation of the receptor by α-MSH, thereby inhibiting melanin production . This compound appears to interfere with the function of tyrosinase, the principal enzyme governing melanin synthesis within melanocytes . By impeding tyrosinase function, this compound appears to inhibit melanocyte pigment production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the melanogenesis signaling cascade . This compound disrupts this pathway by interfering with the function of the melanocortin-1 receptor, potentially impeding the action of melanocyte-stimulating hormones and hindering the activation of tyrosinase . This interference results in the inhibition of melanin synthesis .

Pharmacokinetics

Peptides like this compound are typically metabolized by peptidases in the liver and kidney . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of melanin synthesis . By interfering with the function of tyrosinase and blocking MC1-R receptors on melanocytes, this compound reduces melanin production . This action can lead to a reduction in skin pigmentation, thereby ameliorating hyperpigmented areas caused by sun exposure and certain pathologies .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, excessive sun exposure can elevate melanocyte-stimulating hormone (MSH) levels, which could potentially affect the efficacy of this compound . More comprehensive investigations are needed to fully understand how environmental factors influence the action of this compound .

Biochemical Analysis

Biochemical Properties

Nonapeptide-1 is a selective antagonist of MC1R with a Ki value of 40 nM . It acts as a competitive α-MSH antagonist, potently inhibiting intracellular cAMP and melanosome dispersion induced by α-MSH in melanocytes . The nature of these interactions involves the competitive binding of this compound to MC1R, preventing its activation by α-MSH .

Cellular Effects

This compound influences cell function by inhibiting the production of melanin, a pigment responsible for skin color . It prevents the activation of tyrosinase, a crucial enzyme involved in melanin synthesis . This results in a reduction of sun and dark spots, freckles, and hyperpigmentation, leading to a lighter, whiter, and radiant complexion with an even skin tone .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to MC1R, a receptor on melanocytes . This binding prevents the activation of the receptor by α-MSH, thereby inhibiting the production of cAMP . The decrease in cAMP levels leads to a reduction in the activation of tyrosinase, which in turn inhibits melanin synthesis .

Temporal Effects in Laboratory Settings

It is known to be a stable and effective peptide that significantly reverses hyperpigmentation and equalizes skin tone in only 28 days .

Metabolic Pathways

This compound is involved in the melanin synthesis pathway. It interacts with the MC1R receptor and the enzyme tyrosinase, both of which play crucial roles in this pathway

Subcellular Localization

The subcellular localization of this compound is not well defined. It is known to interact with the MC1R receptor, which is located on the cell membrane of melanocytes

Preparation Methods

Nonapeptide-1 is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Industrial production methods involve large-scale solid-phase synthesis with automated peptide synthesizers, ensuring high purity and yield.

Chemical Reactions Analysis

Nonapeptide-1 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and the nature of the substituents.

Scientific Research Applications

Nonapeptide-1 has a wide range of scientific research applications:

Comparison with Similar Compounds

Nonapeptide-1 is unique in its specific antagonism of alpha-melanocyte-stimulating hormone. Similar compounds include:

This compound stands out due to its high specificity and effectiveness in reducing hyperpigmentation without cytotoxicity or interference with melanocyte functions.

Properties

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H87N15O9S/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67)/t42-,44-,45-,46-,47+,48+,49-,50-,51-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFLNGRLKALWRF-LDXSYGEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H87N15O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1206.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158563-45-2
Record name Nonapeptide-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158563452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NONAPEPTIDE-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64W45420K5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Nonapeptide-1 and what is its primary known application?

A1: this compound, also known as Melanostatine 5, is a synthetic peptide primarily recognized for its potential skin-lightening properties. While its full mechanism of action is still being elucidated, it is believed to interfere with the production of melanin, the pigment responsible for skin color.

Q2: How does this compound interact with its target to produce its skin-lightening effects?

A2: While the exact mechanism of action is still under investigation, studies suggest that this compound may act by inhibiting the α-melanocyte-stimulating hormone (α-MSH) signaling pathway. [] α-MSH is a hormone that stimulates melanocytes, the cells responsible for melanin production. By interfering with α-MSH signaling, this compound could potentially reduce melanin synthesis, leading to a lightening of the skin tone. []

Q3: Has this compound been investigated in clinical trials for the treatment of hyperpigmentation disorders like melasma?

A3: A randomized controlled pilot study investigated a proprietary combination containing this compound, phenyl ethyl resorcinol, aminoethyl phosphinic acid, antioxidants, and sunscreen for melasma maintenance after treatment with a triple combination therapy. [] While the results suggested some potential benefits in maintaining remission, further research with larger sample sizes and longer follow-up periods is needed to confirm these findings and establish its efficacy. []

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